N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-phenylglycine
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Overview
Description
N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-phenylglycine is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-phenylglycine typically involves the reaction of 1,2-benzothiazole-1,1-dioxide with phenylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-phenylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives with different functionalities.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-phenylglycine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Industrial Chemistry: The compound is utilized in various industrial processes, including the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-phenylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-phenylglycine can be compared with other similar compounds, such as:
N-(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine: This compound has a similar benzothiazole core but differs in the attached functional groups, leading to different properties and applications.
N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c18-14(19)10-17(11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)22(20,21)16-15/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOWSDODTLXFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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